molecular formula C22H28N2O4 B6577509 1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea CAS No. 1207055-01-3

1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea

Cat. No.: B6577509
CAS No.: 1207055-01-3
M. Wt: 384.5 g/mol
InChI Key: FTQPZMUHTVMAML-UHFFFAOYSA-N
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Description

1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea is a useful research compound. Its molecular formula is C22H28N2O4 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.20490738 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures, such as triazole derivatives, are known to bind with various target molecules due to their structural characteristics . These targets often include proteins or enzymes that play crucial roles in various biological processes.

Mode of Action

Based on the structural similarity to triazole derivatives, it can be inferred that the compound might interact with its targets through hydrogen bonding . This interaction could lead to changes in the conformation or activity of the target molecules, thereby affecting their function.

Biochemical Pathways

It is known that triazole derivatives can affect a variety of biological processes . The compound’s interaction with its targets could potentially disrupt or modulate these processes, leading to downstream effects on cellular functions.

Biological Activity

1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H27N2O4C_{21}H_{27}N_{2}O_{4} with a molecular weight of approximately 357.44 g/mol. The compound features two distinct aromatic rings and a urea functional group, which are often associated with various biological activities.

1. Urease Inhibition

Recent studies have highlighted the urease inhibitory activity of this compound. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a significant role in various physiological and pathological processes, including the growth of Helicobacter pylori, which is implicated in gastric ulcers and cancer.

In vitro studies demonstrated that derivatives of related compounds exhibited varying degrees of urease inhibition. For instance, compounds with structures similar to this compound showed IC50 values ranging from 22.21 µM to 34.32 µM when compared to standard thiourea (IC50 = 21.15 µM) .

CompoundIC50 (µM)
Thiourea21.15 ± 0.32
Compound A22.21 ± 0.42
Compound B26.11 ± 0.22
Compound C34.32 ± 0.65

2. Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Research indicates that certain derivatives can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This is particularly relevant in the context of increasing antibiotic resistance globally.

A study evaluated the antimicrobial properties of several synthesized urea derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, reporting promising results for some derivatives .

Case Study: Urease Inhibition Assay

In a controlled laboratory setting, an assay was performed to evaluate the urease inhibition capabilities of synthesized derivatives similar to this compound:

  • Preparation : A mixture containing phosphate buffer, enzyme solution, and the test compound was incubated.
  • Measurement : The absorbance was measured at 625 nm using a microplate reader.
  • Results : The percentage inhibition was calculated based on absorbance changes compared to controls.

The results indicated that specific structural modifications could enhance urease inhibition, suggesting a pathway for further optimization in drug design.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-26-19-9-8-17(14-20(19)27-2)15-23-21(25)24-16-22(10-12-28-13-11-22)18-6-4-3-5-7-18/h3-9,14H,10-13,15-16H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQPZMUHTVMAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2(CCOCC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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